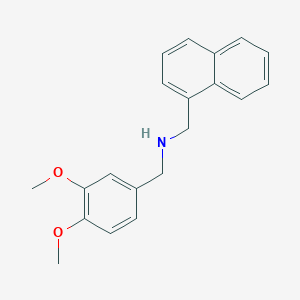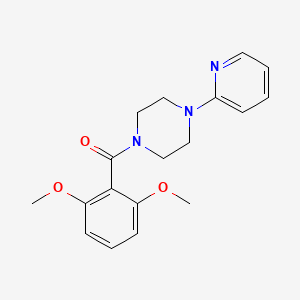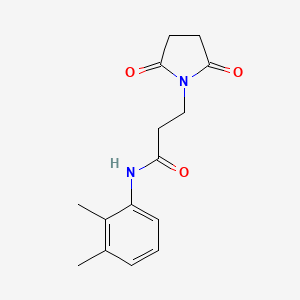![molecular formula C12H17NO4 B5866051 1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5866051.png)
1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione, commonly known as TMC-1, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels. TMC-1 has been studied extensively for its potential use in the treatment of type 2 diabetes mellitus.
作用機序
TMC-1 exerts its pharmacological effects by inhibiting the activity of 1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione, thereby increasing the levels of GLP-1 and GIP in the circulation. GLP-1 and GIP stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner, leading to improved glucose tolerance and glycemic control.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, TMC-1 has been shown to have other beneficial effects on various organ systems. TMC-1 has been shown to improve endothelial function and reduce inflammation in animal models of atherosclerosis. TMC-1 has also been shown to reduce renal injury and improve kidney function in animal models of diabetic nephropathy.
実験室実験の利点と制限
TMC-1 has several advantages as a research tool for studying 1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione and its role in glucose metabolism. TMC-1 is a highly selective inhibitor of this compound, with minimal off-target effects. TMC-1 is also stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments.
However, there are also some limitations to the use of TMC-1 in research. TMC-1 is a small molecule inhibitor, which may not accurately reflect the physiological effects of this compound inhibition. TMC-1 may also have off-target effects that have not yet been fully characterized.
将来の方向性
There are several areas of future research that could be explored with TMC-1. One area of interest is the potential use of TMC-1 in combination with other antidiabetic agents, such as metformin or insulin. Combination therapy may have synergistic effects on glucose metabolism and improve glycemic control in patients with type 2 diabetes.
Another area of interest is the potential use of TMC-1 in the treatment of other metabolic disorders, such as obesity or non-alcoholic fatty liver disease. TMC-1 may have beneficial effects on lipid metabolism and reduce the risk of cardiovascular disease in these patient populations.
Finally, further research is needed to fully characterize the off-target effects of TMC-1 and its potential impact on other physiological systems. Understanding the full range of effects of TMC-1 will be important for its safe and effective use in clinical practice.
合成法
The synthesis of TMC-1 involves the reaction of 2,5-pyrrolidinedione with 2,2,3,3-tetramethylcyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature, and the product can be obtained in high yield and purity.
科学的研究の応用
TMC-1 has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. In preclinical studies, TMC-1 has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Clinical trials have demonstrated that TMC-1 can improve glycemic control in patients with type 2 diabetes, with a low risk of hypoglycemia and other adverse effects.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-11(2)9(12(11,3)4)10(16)17-13-7(14)5-6-8(13)15/h9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFZEBUYYHEXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)ON2C(=O)CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355217 |
Source


|
| Record name | 1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5330-95-0 |
Source


|
| Record name | 1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)
![ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5865993.png)
![1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5865998.png)


![3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5866025.png)
![2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5866030.png)



![4-{methyl[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5866053.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5866055.png)
![7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5866062.png)